6-(Oxazol-5-YL)imidazo[1,2-B]pyridazine-3-carbonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Oxazol-5-YL)imidazo[1,2-B]pyridazine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an oxazole derivative with an imidazo[1,2-B]pyridazine precursor in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and inert atmospheres to ensure the desired product’s formation .
Industrial Production Methods
These suppliers often provide high-quality reference standards to ensure accurate results in pharmaceutical testing .
Chemical Reactions Analysis
Types of Reactions
6-(Oxazol-5-YL)imidazo[1,2-B]pyridazine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-B]pyridazine compounds .
Scientific Research Applications
6-(Oxazol-5-YL)imidazo[1,2-B]pyridazine-3-carbonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-(Oxazol-5-YL)imidazo[1,2-B]pyridazine-3-carbonitrile involves its interaction with specific molecular targets. For example, it has been shown to inhibit the enzymatic activity of transforming growth factor-β activated kinase (TAK1) with high potency . This inhibition occurs through binding to the hinge region of the kinase, affecting its activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-B]pyridazine Derivatives: These compounds share a similar core structure and are often used in medicinal chemistry for developing kinase inhibitors.
Oxazole Derivatives: Compounds containing the oxazole ring are also studied for their biological activities and potential therapeutic applications.
Uniqueness
6-(Oxazol-5-YL)imidazo[1,2-B]pyridazine-3-carbonitrile is unique due to its specific combination of the oxazole and imidazo[1,2-B]pyridazine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for drug development and other research applications .
Properties
Molecular Formula |
C10H5N5O |
---|---|
Molecular Weight |
211.18 g/mol |
IUPAC Name |
6-(1,3-oxazol-5-yl)imidazo[1,2-b]pyridazine-3-carbonitrile |
InChI |
InChI=1S/C10H5N5O/c11-3-7-4-13-10-2-1-8(14-15(7)10)9-5-12-6-16-9/h1-2,4-6H |
InChI Key |
CDWQBGXBUVTOJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N2N=C1C3=CN=CO3)C#N |
Origin of Product |
United States |
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